Cas no 749920-18-1 (2-chloro-N-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethylacetamide)
2-chloro-N-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-N-[2-(4-oxo-2-thioxo-thiazolidin-3-yl)-ethyl]-acetamide
- 2-chloro-N-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethylacetamide
- SR-01000053464-1
- STL191165
- 2-chloro-N-[2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethyl]acetamide
- 2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide
- AKOS000268962
- SR-01000053464
- 2-Chloro-N-(2-(4-oxo-2-thioxothiazolidin-3-yl)ethyl)acetamide
- CS-0295466
- Z56989562
- EN300-09810
- 749920-18-1
-
- Inchi: 1S/C7H9ClN2O2S2/c8-3-5(11)9-1-2-10-6(12)4-14-7(10)13/h1-4H2,(H,9,11)
- InChI Key: OLGLEFJJYSCVLN-UHFFFAOYSA-N
- SMILES: ClCC(NCCN1C(=S)SCC1=O)=O
Computed Properties
- Exact Mass: 251.9793976Da
- Monoisotopic Mass: 251.9793976Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 107Ų
2-chloro-N-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366136-50mg |
2-Chloro-N-(2-(4-oxo-2-thioxothiazolidin-3-yl)ethyl)acetamide |
749920-18-1 | 95% | 50mg |
¥1425.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366136-100mg |
2-Chloro-N-(2-(4-oxo-2-thioxothiazolidin-3-yl)ethyl)acetamide |
749920-18-1 | 95% | 100mg |
¥2116.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366136-250mg |
2-Chloro-N-(2-(4-oxo-2-thioxothiazolidin-3-yl)ethyl)acetamide |
749920-18-1 | 95% | 250mg |
¥3322.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366136-500mg |
2-Chloro-N-(2-(4-oxo-2-thioxothiazolidin-3-yl)ethyl)acetamide |
749920-18-1 | 95% | 500mg |
¥6823.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366136-1g |
2-Chloro-N-(2-(4-oxo-2-thioxothiazolidin-3-yl)ethyl)acetamide |
749920-18-1 | 95% | 1g |
¥9343.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366136-2.5g |
2-Chloro-N-(2-(4-oxo-2-thioxothiazolidin-3-yl)ethyl)acetamide |
749920-18-1 | 95% | 2.5g |
¥19602.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366136-5g |
2-Chloro-N-(2-(4-oxo-2-thioxothiazolidin-3-yl)ethyl)acetamide |
749920-18-1 | 95% | 5g |
¥23198.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366136-10g |
2-Chloro-N-(2-(4-oxo-2-thioxothiazolidin-3-yl)ethyl)acetamide |
749920-18-1 | 95% | 10g |
¥37271.00 | 2024-07-28 | |
| Enamine | EN300-09810-0.05g |
2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide |
749920-18-1 | 95.0% | 0.05g |
$66.0 | 2025-02-21 | |
| Enamine | EN300-09810-0.1g |
2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide |
749920-18-1 | 95.0% | 0.1g |
$98.0 | 2025-02-21 |
2-chloro-N-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethylacetamide Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 2-chloro-N-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethylacetamide
Recent Advances in the Study of 2-chloro-N-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethylacetamide (CAS: 749920-18-1)
The compound 2-chloro-N-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethylacetamide (CAS: 749920-18-1) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This thiazolidinone derivative exhibits a distinctive combination of electrophilic chloroacetamide and thiazolidinedione moieties, making it a promising scaffold for drug development.
Recent studies have focused on exploring the biological activities of this compound, particularly its potential as an enzyme inhibitor. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects against several cysteine proteases, with IC50 values in the low micromolar range. The researchers attributed this activity to the compound's ability to form covalent bonds with catalytic cysteine residues through its chloroacetamide group.
Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024) have revealed that modifications to the thiazolidinedione ring significantly influence the compound's pharmacokinetic properties. The parent compound (749920-18-1) shows moderate metabolic stability in human liver microsomes, with a half-life of approximately 45 minutes, suggesting potential for further optimization.
In oncology research, preliminary in vitro data from a 2024 Cancer Research study indicate that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those with elevated oxidative stress levels. The mechanism appears to involve disruption of redox homeostasis through interaction with cellular thiols, though detailed mechanistic studies are ongoing.
The compound's potential as an antimicrobial agent has also been investigated. A recent Antimicrobial Agents and Chemotherapy publication reported moderate activity against drug-resistant Gram-positive bacteria, with MIC values ranging from 8-32 μg/mL. Researchers hypothesize this activity may result from interference with bacterial redox systems.
Current challenges in the development of 749920-18-1 derivatives include improving selectivity and reducing potential off-target effects. Several research groups are employing structure-based drug design approaches to address these issues, with promising results reported in recent conference proceedings from the American Chemical Society's 2024 national meeting.
Future research directions likely include comprehensive toxicological profiling and further optimization of the scaffold for specific therapeutic indications. The compound's unique combination of reactive groups continues to make it an attractive starting point for medicinal chemistry programs targeting various disease pathways.
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